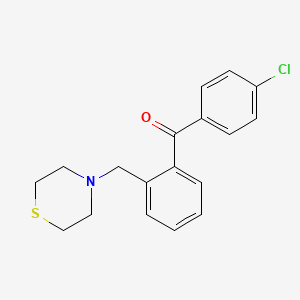

4'-Chloro-2-thiomorpholinomethyl benzophenone

Description

4'-Chloro-2-thiomorpholinomethyl benzophenone is a benzophenone derivative featuring a chloro substituent at the 4' position and a thiomorpholinomethyl group at the 2 position. The thiomorpholine moiety introduces a sulfur atom into the morpholine-like ring, enhancing lipophilicity and altering electronic properties compared to oxygen-containing morpholine derivatives. Benzophenones are widely utilized as photoinitiators due to their ability to generate radicals under UV light, enabling polymer crosslinking .

Properties

IUPAC Name |

(4-chlorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNOS/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYURYYFXMYYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643817 | |

| Record name | (4-Chlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-76-5 | |

| Record name | (4-Chlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Method

- Raw Materials: Methyl-phenoxide and parachlorobenzoyl chloride.

- Solvent: Chlorobenzene.

- Catalyst: Aluminum chloride (AlCl₃).

- Reaction Conditions: Low temperature (35–45 °C) for acylation, followed by heating to 130–140 °C to remove methyl protecting groups via a one-pot method.

- Outcome: Formation of 4-chloro-4'-hydroxybenzophenone, a close analogue and precursor to the target compound.

| Parameter | Details |

|---|---|

| Temperature (acylation) | 35–45 °C |

| Temperature (demethylation) | 130–140 °C |

| Reaction Time | 2 hours (acylation), 2 hours (demethylation) |

| Yield | High purity and improved yield compared to prior art |

This method replaces expensive and toxic raw materials, reducing environmental and occupational hazards while improving product purity and yield.

Introduction of Thiomorpholinomethyl Group

The thiomorpholinomethyl substituent is introduced via a Mannich-type reaction involving the benzophenone intermediate, thiomorpholine, and formaldehyde.

Mannich Reaction Protocol

- Starting Material: 4-chlorophenol or 4'-chloro-substituted benzophenone derivative.

- Reagents: Thiomorpholine and formaldehyde (37% aqueous solution).

- Solvent: Methanol.

- Conditions: Initial heating of 4-chlorophenol in methanol at 40 °C for 15 minutes; addition of thiomorpholine and formaldehyde solution; reflux stirring for 24 hours.

- Workup: Removal of solvent by rotary evaporation, aqueous workup, extraction with ethyl acetate, and recrystallization from ethanol.

- Product: 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol or the corresponding benzophenone derivative as a white crystalline powder.

| Parameter | Details |

|---|---|

| Temperature (initial) | 40 °C |

| Reflux Duration | 24 hours |

| Reagents Molar Ratios | 4-chlorophenol:thiomorpholine:formaldehyde ≈ 1:2.1:2.1 |

| Solvent Volume | Methanol, 50 mL per ~10 mmol |

| Yield | High purity crystalline product |

This method is well-documented for the phenol derivative and can be adapted for the benzophenone analogues by appropriate substitution.

Additional Notes on Intermediate Preparation

A related preparative step involves the synthesis of 4'-chloro-2-nitrobiphenyl, which can serve as a precursor for further functionalization towards the target compound.

- Method: Palladium-catalyzed coupling of o-chloronitrobenzene with potassium trifluoroborate derivatives under phase transfer catalysis.

- Conditions: Aqueous medium, weak base (potassium carbonate), temperature around 95–100 °C.

- Catalysts: Tetrabutylammonium bromide as phase transfer catalyst; palladium complexes as catalysts.

- Yield: Approximately 82.5%.

This method provides a high-yield route to key intermediates with controlled substitution patterns, enabling subsequent transformations to the thiomorpholinomethyl benzophenone.

Summary Table of Preparation Methods

Research Findings and Considerations

- The Friedel-Crafts acylation under controlled low temperatures followed by direct heating in a one-pot system improves efficiency, reduces impurities, and lowers production costs.

- The Mannich-type reaction for thiomorpholinomethyl substitution is robust, yielding crystalline products suitable for further application or purification.

- The use of palladium-catalyzed coupling reactions for intermediate preparation allows for selective substitution and high yields, facilitating scale-up potential.

- Phase transfer catalysts like tetrabutylammonium bromide and palladium complexes are critical for optimizing reaction rates and yields in intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiomorpholine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or THF under inert atmosphere.

Substitution: Amines, thiols; reactions are performed in polar solvents like DMF or DMSO, often with heating

Major Products

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H18ClNOS

- Molecular Weight : 331.86 g/mol

- IUPAC Name : 4'-Chloro-2-thiomorpholinomethyl benzophenone

The compound features a chloro group at the para position of one phenyl ring and a thiomorpholinomethyl group attached to the other phenyl ring. This structural configuration contributes to its potential reactivity and interaction with various biological targets.

Organic Synthesis

This compound serves as a building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it suitable for synthesizing more complex organic molecules. The compound can participate in reactions such as:

- Oxidation : Producing sulfoxides or sulfones.

- Reduction : Yielding amines.

- Substitution Reactions : Leading to halogenated or nitrated derivatives.

These reactions highlight the compound's versatility as a precursor for developing new materials or pharmaceuticals.

Research indicates that derivatives of this compound may exhibit significant biological activities, including:

- Antimicrobial Properties : Certain derivatives have shown moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Activity | MIC (μg/mL) |

|---|---|---|

| Mycobacterium tuberculosis | Moderate | 50 |

| Staphylococcus aureus | Moderate | 30 |

| Escherichia coli | Weak | >100 |

- Antileukemic Effects : Some studies have evaluated its derivatives for cytotoxicity against leukemia cell lines, indicating potential therapeutic applications in oncology.

Photochemistry

Due to its structural characteristics, this compound is being explored for applications in photoinitiators and UV filters . Its ability to absorb UV light can be utilized in various industrial applications, including coatings and adhesives that require UV protection.

Drug Development

The compound is also under investigation for its role in drug development, particularly as an intermediate in synthesizing bioactive compounds. Its thiomorpholine group may enhance the pharmacological profile of derivatives, making them more effective against specific biological targets.

Synthesis and Evaluation of Derivatives

A study synthesized several derivatives from this compound and evaluated their biological activities. Modifications at the nitrogen atom significantly enhanced antitubercular activity compared to the parent compound, indicating the importance of structural variations in optimizing therapeutic effects.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of these compounds to various biological targets. These studies provide insights into their mechanisms of action and help identify promising candidates for further development.

Mechanism of Action

The mechanism of action of 4’-Chloro-2-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .

Comparison with Similar Compounds

Research Findings and Data Validation

- Photoinitiation Efficiency: Benzophenones with thiomorpholinomethyl groups demonstrate superior radical generation compared to morpholine analogues, as sulfur’s lower electronegativity stabilizes radicals .

- Synthetic Accessibility: Methoxy- and hydroxy-substituted benzophenones are synthesized via Friedel-Crafts acylation, while thiomorpholine derivatives require specialized coupling reagents .

Biological Activity

4'-Chloro-2-thiomorpholinomethyl benzophenone (CTMB) is an organic compound with the molecular formula C18H18ClNOS and a molecular weight of approximately 331.87 g/mol. It features a chloro group at the para position of one phenyl ring and a thiomorpholinomethyl group attached to the other phenyl ring, contributing to its unique chemical properties and potential biological applications. Despite its structural complexity, research on its biological activity remains limited.

Chemical Structure and Properties

The compound's structure can be represented as follows:

The presence of both a chlorinated benzophenone moiety and a thiomorpholine substituent suggests potential interactions with various biological targets, making it an interesting subject for pharmacological studies.

Potential Biological Activities

Though specific studies on CTMB are scarce, the structural characteristics imply several potential biological activities:

- Antimicrobial Properties : Compounds with similar structures often exhibit antimicrobial activity, suggesting that CTMB may possess similar properties.

- Anticancer Activity : The benzophenone moiety is known for its potential anticancer effects, which could extend to CTMB.

- Endocrine Disruption : Given the presence of chlorine in its structure, there is potential for endocrine-disrupting activity, similar to other chlorinated compounds.

Research Findings and Case Studies

Currently, there are no published studies directly examining the biological activity of CTMB. However, related compounds have been studied extensively. For instance, benzophenones have been evaluated for their effects on cell proliferation and apoptosis in cancer cell lines.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4'-Bromo-2-thiomorpholinomethyl benzophenone | C18H18BrNOS | Bromine substituent instead of chlorine |

| 3'-Chloro-2-thiomorpholinomethyl benzophenone | C18H18ClNOS | Different positioning of the chloro group |

| 4'-Fluoro-2-thiomorpholinomethyl benzophenone | C18H18FNOS | Fluorine substituent providing different reactivity |

These compounds can serve as analogs for assessing CTMB's biological activity through structure-activity relationship (SAR) studies.

The mechanism by which CTMB may exert its biological effects could involve:

- Receptor Binding : The chloro group may facilitate binding to specific receptors or enzymes.

- Nucleophilic Substitution : The thiomorpholine moiety may participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that interact with biological macromolecules.

Future Research Directions

Given the limited data on CTMB, future research should focus on:

- In Vitro Studies : Conducting cell-based assays to evaluate antimicrobial and anticancer activities.

- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by CTMB.

- Toxicological Assessments : Evaluating potential endocrine disruption or genotoxicity associated with this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-chloro-2-thiomorpholinomethyl benzophenone, and how can reaction intermediates be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, the benzophenone core can be functionalized via chloro-substitution at the 4' position, followed by thiomorpholinomethyl group introduction at the 2-position using a thiol-ene reaction or coupling with thiomorpholine derivatives under basic conditions. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate isomers. Reaction progress can be monitored using TLC (Rf ~0.4–0.6 in 3:1 hexane:EtOAc) and confirmed via FTIR (C=O stretch at ~1660–1680 cm⁻¹) .

- Key Considerations : Optimize reaction time and temperature to minimize side products (e.g., over-alkylation). Use anhydrous solvents to prevent hydrolysis of intermediates.

Q. How can the purity and structural identity of this compound be validated?

- Methodology :

- Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Acceptable purity for research-grade material is ≥95% (retention time ~8–10 min).

- Structural Confirmation :

- NMR : ¹H NMR (CDCl₃) should show aromatic protons (δ 7.2–8.1 ppm), thiomorpholine methylene protons (δ 2.8–3.5 ppm), and C-Cl coupling in ¹³C NMR (δ ~125 ppm).

- HRMS : Expected molecular ion [M+H]⁺ matches theoretical mass (C₁₈H₁₇ClNOS⁺: calc. 342.0722) .

Advanced Research Questions

Q. How does solvatochromic behavior influence the optical properties of this compound in polar vs. nonpolar solvents?

- Methodology : Use UV-Vis spectroscopy (200–400 nm) to track shifts in λmax across solvents (e.g., acetonitrile, toluene, DMSO). Correlate results with solvent polarity parameters (e.g., Reichardt’s ET(30)). For example, halogenated solvents may induce bathochromic shifts due to enhanced hydrogen bonding with the thiomorpholine sulfur .

- Data Analysis : Compare experimental shifts with DFT-calculated dipole moments and solvation models. Discrepancies may indicate solvent-specific aggregation or conformational changes .

Q. What crystallographic techniques resolve polymorphism in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) at variable temperatures (e.g., 100–300 K) to detect phase transitions. For example, ethyl-substituted benzophenone analogs exhibit reversible single-crystal-to-single-crystal transitions via ethyl group rotation (Δθ ~180° at 166 K) .

- Advanced Tools : Pair SCXRD with variable-temperature FTIR to monitor conformational changes (e.g., C=O or S–C stretching modes). Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Cl···H contacts) driving polymorphism .

Q. How do steric and electronic effects of the thiomorpholinomethyl group impact reactivity in cross-coupling reactions?

- Methodology : Perform Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis. Compare yields and kinetics with/without the thiomorpholinomethyl group. Steric hindrance may reduce coupling efficiency at the ortho position, while the electron-donating S atom could stabilize Pd intermediates.

- Data Interpretation : Use Hammett plots to correlate substituent effects (σpara for Cl, σmeta for thiomorpholine) with reaction rates. Contrast with control compounds (e.g., 4'-chlorobenzophenone) .

Methodological Notes

- Spectroscopic Standards : Reference IR spectra from the Coblentz Society (e.g., ν(C=O) at 1675 cm⁻¹) for benchmarking .

- Synthetic Safety : Thiomorpholine derivatives may release H2S under acidic conditions; use scavengers (e.g., CuCO₃) in reflux reactions.

- Computational Support : DFT calculations (B3LYP/6-311+G**) can predict vibrational modes and solvatochromic trends for hypothesis validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.